molecular formula C18H17ClN2O B4668969 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4668969
M. Wt: 312.8 g/mol
InChI Key: HIAUAYYICANJIN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide moiety substituted with a 2-chloro group and an indole ring system, which is further substituted with a 5-methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Substitution with a Methyl Group: The indole ring is then methylated at the 5-position using a methylating agent such as methyl iodide in the presence of a base.

    Attachment of the Benzamide Moiety: The this compound is formed by reacting the 5-methylindole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the 5-methyl substitution on the indole ring.

    N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Lacks the 2-chloro substitution on the benzamide moiety.

    2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide: Has an acetamide moiety instead of a benzamide moiety.

Uniqueness

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the 2-chloro substitution on the benzamide moiety and the 5-methyl substitution on the indole ring. These substitutions can significantly influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and drug development.

Properties

IUPAC Name

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAUAYYICANJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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